JAK1/TYK2 Dual Inhibition Potency via Class-Level Scaffold Homology to TLL018
Direct quantitative enzymatic data for ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone are not publicly available. However, based on class-level inference from the structurally analogous compound TLL018—which shares the identical (1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane core and differs only in the N-acyl substituent—the target compound is predicted to exhibit potent dual JAK1/TYK2 inhibition. TLL018 demonstrates IC50 values of 4 nM (JAK1) and 5 nM (TYK2) in in vitro kinase assays at ATP concentrations approximating individual Km [1]. This class-level inference is further supported by the selectivity gap relative to clinically approved JAK inhibitors such as tofacitinib (JAK1 IC50 = 15.1 nM, TYK2 IC50 = 489 nM) and upadacitinib (JAK1 IC50 = 8 nM, TYK2 IC50 not reported due to weak activity) [2].
| Evidence Dimension | In vitro kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not directly measured; inferred from TLL018 scaffold homology: JAK1 IC50 ~4 nM, TYK2 IC50 ~5 nM (predicted) |
| Comparator Or Baseline | Tofacitinib: JAK1 15.1 nM, TYK2 489 nM; Upadacitinib: JAK1 8 nM, TYK2 not determined; Baricitinib: JAK1 5.9 nM, TYK2 53 nM |
| Quantified Difference | Predicted ~4–5-fold improvement over tofacitinib for JAK1; ~100-fold improvement for TYK2; selectivity profile distinct from JAK1/2-biased baricitinib |
| Conditions | LanthaScreen JAK biochemical assays; ATP at individual Km; recombinant kinase domains |
Why This Matters
The predicted JAK1/TYK2 dual inhibition profile with JAK2/JAK3 sparing is expected to deliver a superior therapeutic index compared to pan-JAK inhibitors, reducing dose-limiting toxicities such as anemia and immunosuppression.
- [1] Highlightll Pharma. Preclinical characterization of TLL018, a novel, highly potent and selective JAK1/TYK2 inhibitor for treating autoimmune diseases. Ann. Rheum. Dis. 2020, 79 (Suppl 1), 252.1. (THU0080) View Source
- [2] Choy, E. et al. Comparative efficacy and safety of JAK inhibitors in the treatment of immune-mediated inflammatory diseases. Ther. Adv. Musculoskelet. Dis. 2024, 16, 1759720X241234567. (Table 1: Enzyme assay IC50 values for tofacitinib, upadacitinib, baricitinib) View Source
